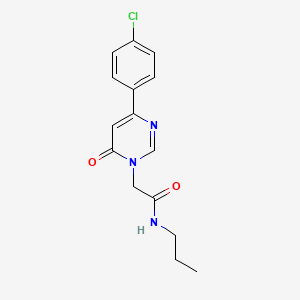
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with structural similarities to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" have been synthesized for various purposes, including as potential therapeutic agents and as part of studies into novel chemical reactions. For instance, synthesis routes for triazolo[1,5-c]pyrimidines were explored due to their activity as mediator release inhibitors, potentially useful in antiasthma applications (Medwid et al., 1990). Similarly, the synthesis of novel thiazolidinone and acetidinone derivatives, showcasing diverse chemical reactivity and the potential for antimicrobial activity, highlights the versatility of pyrimidine derivatives in generating bioactive molecules (Mistry et al., 2009).
Biological Activities
The chemical class to which "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" belongs has been investigated for various biological activities. One area of research focuses on the antimicrobial properties of pyrimidinone and oxazinone derivatives, which were synthesized using citrazinic acid as a starting material and showed promising antibacterial and antifungal activities (Hossan et al., 2012). Another study on anilidoquinoline derivatives evaluated their therapeutic efficacy against Japanese encephalitis, revealing significant antiviral and antiapoptotic effects, suggesting the potential of these compounds in viral infection treatments (Ghosh et al., 2008).
Potential Therapeutic Uses
Research into compounds related to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" also includes the exploration of their therapeutic potential beyond antimicrobial activities. This includes studies into their use as anti-inflammatory, antitumor, and antifungal agents. For example, compounds synthesized for their ability to inhibit histamine release could lead to new treatments for asthma and allergies, demonstrating the potential of these molecules in addressing a range of health conditions (Medwid et al., 1990).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-7-17-14(20)9-19-10-18-13(8-15(19)21)11-3-5-12(16)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDRUVBDIHPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2727921.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2727923.png)
![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2727926.png)
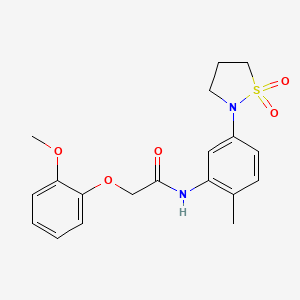
![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)
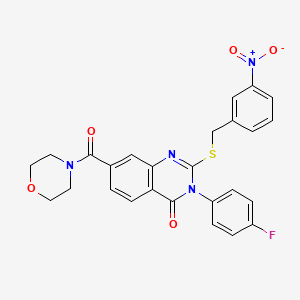
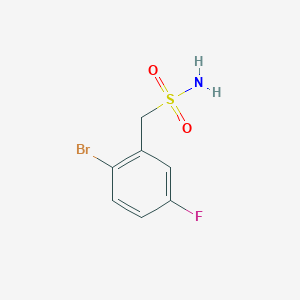
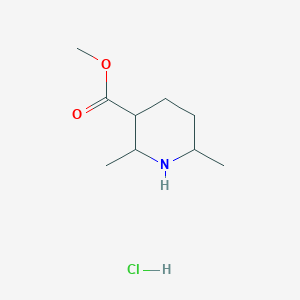
![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)
![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)
![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)
![6-[4-(6-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2727942.png)